{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Overview
Description
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its fused heterocyclic ring system, which consists of an imidazole ring fused with a pyridine moiety. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then further functionalized to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a modulator of biological pathways, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation, making it a potential anticancer agent . The compound’s effects on other molecular targets and pathways are still under investigation, and ongoing research aims to elucidate its full mechanism of action .
Comparison with Similar Compounds
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is unique among imidazopyridine derivatives due to its specific structural features and biological activities. Similar compounds include:
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and functional groups.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern and are studied for their luminescent properties and applications in materials science.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3-methylimidazo[4,5-c]pyridin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPBEQUAPMRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-25-0 | |
Record name | {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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